Lead bis(2-ethylhexanoate)

Description

The exact mass of the compound Lead bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lead bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCPTXWJYHGABR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890498 | |

| Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301-08-6, 68187-37-1 | |

| Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead bis(2-ethylhexanoate)

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Carboxylate

Lead bis(2-ethylhexanoate) (CAS No. 301-08-6), also known as lead octoate, is an organolead compound that holds significant industrial relevance. While its name suggests a simple metallic salt of a carboxylic acid, its true utility lies in the unique reactivity conferred by the lead(II) center coordinated to the lipophilic 2-ethylhexanoate ligands. This structure renders it highly soluble in non-aqueous systems, a critical feature for its diverse applications.[1][2]

This guide moves beyond a surface-level description to provide an in-depth technical exploration of its core properties, mechanisms of action, and associated protocols. The objective is to equip researchers and professionals with the necessary knowledge to not only understand but also effectively and safely utilize this compound in a laboratory and developmental setting. We will delve into its catalytic functions, its role as a key precursor in materials science, and the critical toxicological and safety considerations inherent to any organolead compound.

Chemical Identity and Physicochemical Properties

Lead bis(2-ethylhexanoate) is a coordination complex where a central divalent lead cation (Pb²⁺) is ionically bonded to two 2-ethylhexanoate anions.[1] The branched, eight-carbon aliphatic chains of the ligands are responsible for its solubility in organic solvents and its liquid, often viscous, nature at room temperature.[3][4]

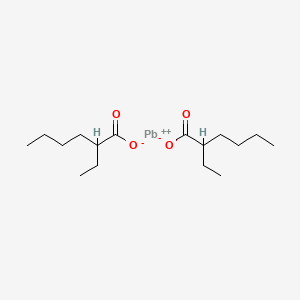

Chemical Structure

The coordination of the lead ion with the carboxylate groups of the two 2-ethylhexanoate ligands is fundamental to its chemical behavior.

Caption: Coordination of Pb(II) with 2-ethylhexanoate ligands.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Lead bis(2-ethylhexanoate).

| Property | Value | Source(s) |

| CAS Number | 301-08-6 | [1] |

| EINECS Number | 206-107-0 | [1] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [1][5] |

| Molecular Weight | 493.61 g/mol | [1][5] |

| Appearance | Yellowish, viscous liquid | [1][2] |

| Density | ~1.56 g/cm³ | [2][5] |

| Flash Point | 162 °C | [2][3] |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Water Solubility | Insoluble | [1][4][5] |

| Organic Solubility | Soluble in organic solvents like turpentine and methylbenzene. | [1][4] |

Synthesis and Manufacturing

While various methods exist for preparing metal carboxylates, a notable route for synthesizing Lead bis(2-ethylhexanoate) is through an electrochemical process. This method offers a high-purity product by avoiding the contamination common in high-temperature fusion methods.

A patented electrochemical process involves the use of a lead anode in an electrolyzer containing 2-ethylhexanoic acid, a low-weight alcohol like methanol, and an electroconductive additive such as potassium 2-ethylhexanoate.[6] The lead anode is consumed during the electrolysis, reacting with the carboxylate ions in the anolyte to form the desired product, which can then be precipitated by cooling.[6] This process provides a controlled and efficient synthesis pathway suitable for producing a high-purity grade of the compound.[6]

Applications and Mechanisms of Action

The utility of this compound stems from the catalytic activity of the lead ion and its ability to act as a soluble, reactive source of lead for material synthesis.

Drier in Coatings and Inks

In oil-based paints, varnishes, and inks, Lead bis(2-ethylhexanoate) functions as a "through drier".[7] The drying of these coatings is an oxidative cross-linking process of unsaturated fatty acid chains in the alkyd or oil binder.[4] Metal driers catalyze this autoxidation.

Mechanism: The process is initiated by primary "top driers" like cobalt salts, which rapidly catalyze the formation of hydroperoxides (ROOH) at the paint surface.[4] Lead, as a through drier, ensures uniform curing throughout the film's depth. Its primary role is to catalyze the decomposition of these hydroperoxides into free radicals (RO• and ROO•) without being rapidly deactivated.[8][9] These radicals then propagate the polymerization and cross-linking reactions throughout the paint film, leading to a hard, durable, and uniformly cured coating.[7] Without a through drier like lead, the surface would form a skin, trapping wet paint underneath.[4]

Caption: Catalytic cycle of a lead drier in paint film curing.

Heat Stabilizer for Polyvinyl Chloride (PVC)

During high-temperature processing (e.g., extrusion), PVC undergoes thermal degradation, releasing hydrogen chloride (HCl).[10] This process is autocatalytic and leads to discoloration and loss of mechanical properties. Lead stabilizers, including Lead bis(2-ethylhexanoate), are highly effective at preventing this.

Mechanism: The primary function of the lead stabilizer is to act as an efficient HCl scavenger.[10][11] The lead carboxylate reacts with the released HCl, forming inert and thermally stable lead chloride (PbCl₂).[11] This action neutralizes the acid, halting the autocatalytic degradation cascade and preserving the integrity of the polymer during processing.[10]

Precursor in Materials Science

The solubility of Lead bis(2-ethylhexanoate) in organic solvents makes it an excellent precursor for the synthesis of advanced materials where precise delivery of lead is required.

-

Thin Film Deposition: It is a common precursor in Metal-Organic Deposition (MOD) and Chemical Solution Deposition (CSD) techniques.[12][13] Solutions containing Lead bis(2-ethylhexanoate), along with precursors for other metals (e.g., zirconium and titanium carboxylates), are spin-coated onto a substrate.[12] Subsequent pyrolysis and annealing steps remove the organic ligands and form crystalline, multi-metal oxide thin films like lead zirconate titanate (PZT), which have important piezoelectric and ferroelectric properties.[12][13]

-

Nanoparticle Synthesis: It serves as a lead source for the synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles.[12] This is typically achieved through the chemical reduction of a solution containing both the lead precursor and a platinum precursor.[12]

Experimental Protocols

The following protocols are representative of the compound's use in a research setting. Causality is explained within the steps. These should be performed with strict adherence to all safety protocols outlined in Section 7.

Protocol: Synthesis of Lead Sulfide (PbS) Nanoparticles (Adapted)

This protocol is adapted from established chemical co-precipitation methods for synthesizing PbS nanoparticles, substituting Lead bis(2-ethylhexanoate) as the organosoluble lead source.[2][8] The choice of an organic solvent system is critical due to the precursor's insolubility in water.

Objective: To synthesize PbS nanoparticles via the reaction of a soluble lead precursor with a sulfur source in an organic solvent.

Materials:

-

Lead bis(2-ethylhexanoate) (CAS 301-08-6)

-

Thioacetamide (CH₃CSNH₂) or Sodium diethyldithiocarbamate as a sulfur source

-

Toluene or a similar non-polar organic solvent

-

Oleic acid (capping agent)

-

Methanol (for washing/precipitation)

-

Magnetic stirrer and stir bars

-

Three-neck flask and condenser

-

Inert gas line (Nitrogen or Argon)

-

Centrifuge and centrifuge tubes

Procedure:

-

Precursor Solution Preparation: In a three-neck flask, dissolve 0.494 g (1 mmol) of Lead bis(2-ethylhexanoate) and 5 mL of oleic acid in 50 mL of toluene. The oleic acid acts as a capping agent, coordinating to the surface of the growing nanoparticles to control their size and prevent aggregation.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction and lead to the formation of lead oxides. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

Heating: Heat the solution to 110 °C under vigorous stirring. This temperature provides the necessary activation energy for the reaction without boiling the toluene.

-

Sulfur Source Injection: In a separate vial, dissolve 0.075 g (1 mmol) of thioacetamide in 10 mL of toluene. Rapidly inject this solution into the hot lead precursor solution using a syringe. A rapid injection promotes uniform nucleation of nanoparticles, leading to a more monodisperse size distribution. The solution should immediately turn dark brown/black, indicating the formation of PbS.

-

Growth Phase: Allow the reaction to proceed at 110 °C for 10-30 minutes. The duration of this phase can be varied to control the final size of the nanoparticles; longer times lead to larger particles.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of methanol to the flask. Methanol is an anti-solvent, causing the capped nanoparticles to precipitate out of the toluene solution.

-

Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.

-

Discard the supernatant.

-

Re-disperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation with methanol. This washing step is performed twice more to remove unreacted precursors and excess oleic acid.

-

-

Final Product: After the final wash, dry the resulting black powder under vacuum. The PbS nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent like toluene or hexane for characterization (e.g., via TEM, XRD, UV-Vis spectroscopy).

Toxicology and Human Health Effects

The toxicity of Lead bis(2-ethylhexanoate) is primarily driven by the lead component.[14] Organolead compounds can be absorbed via ingestion and inhalation, with dermal absorption being generally low.[7][14] Once absorbed, lead is distributed to soft tissues and accumulates in bone.[7]

Mechanism of Toxicity: Lead exerts its toxicity through multiple pathways. A key mechanism is its ability to mimic and interfere with the action of essential divalent cations, particularly calcium (Ca²⁺).[15] It also binds with high affinity to sulfhydryl groups in enzymes, disrupting critical cellular functions, including heme synthesis, which can lead to anemia.[6] The developing nervous system is especially vulnerable, and exposure can lead to severe and irreversible neurodevelopmental damage.[7][10]

Summary of Toxicological Data

| Endpoint | Observation / Value | Source(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Reproductive Toxicity (Category 1A); STOT Repeated Exposure (Category 2); Hazardous to the aquatic environment, acute (Category 1). | [12] |

| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H360: May damage fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. | [12] |

| Acute Oral Toxicity | No specific LD₅₀ value available for this compound. For Lead Acetate, the fatal dose is ~20 g. | [6] |

| Acute Dermal Toxicity | For several lead compounds, the rat dermal LD₅₀ is >2000 mg/kg bw. | [3] |

| Target Organs | Central Nervous System (CNS), Kidneys, Blood, Reproductive System. | [16] |

| Carcinogenicity | Inorganic lead compounds are classified as probably carcinogenic to humans (IARC Group 2A). | [7][15] |

| Exposure Limits (NIOSH) | TWA 0.050 mg/m³ (as Pb) | [17] |

| Exposure Limits (OSHA) | PEL 0.05 mg/m³ (as Pb) | [18] |

Environmental Fate and Ecotoxicity

While organolead compounds can degrade in the environment, the ultimate product is inorganic lead, which is highly persistent in soils and sediments.[1][2] Lead bis(2-ethylhexanoate) is classified as very toxic to aquatic life.[12] Its low water solubility suggests it is not likely to be mobile in aqueous environmental compartments, but it may persist in soil and sediment.[16] Releases to the environment must be strictly avoided.

Analytical Methodologies

Analysis can target either the total lead content or the intact organometallic species.

Total Lead Content Analysis by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for determining total lead content. This requires complete digestion of the organic matrix to liberate the lead as Pb²⁺ ions.

Protocol: Sample Preparation and Analysis (Adapted from EPA Methods) [19]

Objective: To accurately quantify the total lead concentration in a sample containing Lead bis(2-ethylhexanoate).

Materials:

-

Concentrated, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).

-

Deionized water (ASTM Type I).

-

Certified lead standard solution for calibration.

-

ICP-MS instrument.

-

Hot block or microwave digestion system.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a clean digestion vessel.

-

Digestion:

-

Add a mixture of concentrated HNO₃ and HCl (e.g., 3:1 v/v, Aqua Regia) to the vessel. The strong oxidizing environment is necessary to completely break down the 2-ethylhexanoate ligands.

-

Place the vessel in a hot block or microwave digestion system and heat according to a validated program (e.g., ramp to 180 °C and hold for 30 minutes). This ensures complete mineralization of the organic components.

-

Causality: Failure to completely destroy the organic matrix can lead to interferences in the ICP-MS plasma and inaccurate results.

-

-

Dilution: After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be low (typically 1-2% HNO₃) to be compatible with the ICP-MS introduction system.

-

Instrument Calibration: Prepare a series of calibration standards from the certified lead stock solution in the same acid matrix as the diluted samples.

-

Analysis: Analyze the samples and calibration standards on the ICP-MS. Monitor for the primary lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) to ensure accurate quantification and identify potential isobaric interferences. An internal standard (e.g., Bismuth) should be used to correct for instrument drift and matrix effects.

Safety, Handling, and Disposal

Due to its classification as a reproductive toxin and its potential for cumulative organ damage, Lead bis(2-ethylhexanoate) must be handled with extreme care.[12]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosols may be generated, use a respirator with an appropriate cartridge.

Handling and Storage

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12]

-

Avoid all personal contact, including inhalation.[16]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

-

Store locked up, accessible only to authorized personnel.[16]

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

General: In all cases of exposure or concern, get immediate medical advice/attention.

Disposal

-

This material and its container must be disposed of as hazardous waste.[16]

-

Do not allow it to enter drains or the environment.[16]

-

Follow all federal, state, and local regulations for hazardous waste disposal.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of Lead Bis(2-ethylhexanoate) (CAS 301-08-6).

- Amaris Chemical Solutions. (2025). Lead Drier.

- Jinan Future chemical Co.,Ltd. (n.d.). Lead bis(2-ethylhexanoate) CAS:301-08-6.

- LookChem. (n.d.). Cas 301-08-6, Lead bis(2-ethylhexanoate).

- Shenzhen Jieling Industries Co., LTD. (n.d.). Lead bis(2-ethylhexanoate).

- Pediatric Oncall. (n.d.). Lead - Poisoning Center.

- Lima, E., & Araújo, E. (2012). Phase Transformations in PZT Thin Films Prepared by Polymeric Chemical Method. Advances in Materials Physics and Chemistry, 2, 178-184.

- Chemelyne Sppecialities Private Limited. (n.d.). Types of Driers and their Functions.

- Zaragoza-Palacios, B. G., Torres-Duarte, A. R., & Castillo, S. J. (n.d.). Synthesis and characterization of nanoparticles and thin films of PbS by a high-performance procedure using CBD. ResearchGate.

- Centers for Disease Control and Prevention (CDC). (n.d.). Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR.

- Vanderbilt University. (2004). Material Safety Data Sheet - Lead(II) 2-ethylhexanoate.

- Gmtechnochem.com. (n.d.). PVC HEAT STABILIZERS.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Lead(II) 2-ethylhexanoate.

- Retraction Note. (2025). The Effect of Lead Acetate Toxicity on Experimental Male Albino Rat. ResearchGate.

- Australian Government Department of Health. (2013). Lead salts of 2-ethylhexanoic acid: Human health tier II assessment.

- U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the Determination of Lead in PM10 by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with a Heated Block Digestion.

- Skoczyńska, A., et al. (n.d.). Useful and Fast Method for Blood Lead and Cadmium Determination Using ICP‐MS and GF‐AAS; Validation Parameters. PubMed Central.

- U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Determination of Lead in TSP by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Hot Block Digestion.

- ResearchGate. (2025). The mechanism of the photochemical metal organic deposition of lead oxide films thin films of lead (II) 2-ethylhexanoate | Request PDF.

- Jaishankar, M., et al. (2014). Toxicity, mechanism and health effects of some heavy metals. Interdisciplinary Toxicology, 7(2), 60–72.

- PubChem. (n.d.). Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1).

Sources

- 1. Effects of acute oral lead exposure on the levels of essential elements of mice: a metallomics and dose-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. mdpi.com [mdpi.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Lead - Poisoning Center | Pediatric Oncall [pediatriconcall.com]

- 7. gov.uk [gov.uk]

- 8. ijesi.org [ijesi.org]

- 9. researchgate.net [researchgate.net]

- 10. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. umweltprobenbank.de [umweltprobenbank.de]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

- 19. mdpi.com [mdpi.com]

physical and chemical properties of Lead bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Lead bis(2-ethylhexanoate), an organometallic compound, holds significant relevance across various scientific and industrial domains. Its utility as a catalyst, stabilizer, and precursor in materials science necessitates a comprehensive understanding of its physicochemical properties for safe and effective application. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information on the core characteristics of lead bis(2-ethylhexanoate). The content herein is structured to offer not just data, but also insights into the practical application and handling of this compound, ensuring both scientific integrity and operational safety.

Chemical Identity and Structure

Lead bis(2-ethylhexanoate) is a coordination complex consisting of a central lead cation (Pb²⁺) bonded to two 2-ethylhexanoate anions.[1] The lipophilic nature of the 2-ethylhexanoate ligands imparts solubility in organic solvents, a key characteristic for many of its applications.

Molecular Structure:

Caption: Coordination of Lead(II) with two 2-ethylhexanoate ligands.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 301-08-6[1] |

| Molecular Formula | C₁₆H₃₀O₄Pb[1] |

| Molecular Weight | 493.61 g/mol [1] |

| EINECS Number | 206-107-0[1] |

| InChI | InChI=1S/2C8H16O2.Pb/c21-3-5-6-7(4-2)8(9)10;/h27H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2[1] |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pb+2][2] |

Physicochemical Properties

The physical and chemical properties of lead bis(2-ethylhexanoate) dictate its behavior in various systems and are crucial for its application and handling.

Physical Properties

Lead bis(2-ethylhexanoate) is typically a yellowish, viscous liquid at room temperature.[1][3] Its high boiling point and low vapor pressure are advantageous in applications requiring thermal stability.[1]

Table 2: Physical Property Data

| Property | Value | Source |

| Appearance | Yellowish, viscous liquid | [1][3] |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Flash Point | 162 °C | [3] |

| Density | 1.56 g/cm³ | [3] |

| Water Solubility | Insoluble | [3][4] |

| Solubility in Organic Solvents | Soluble in many organic solvents, including methylbenzene and turpentine. Slightly soluble in alcohol. | [1][5] |

Chemical Properties

Hydrolytic Sensitivity: The compound shows no reaction with water under neutral conditions.[6][7]

Reactivity: As a lead carboxylate, it can undergo reactions typical of this class of compounds. The carboxylate ligands can be displaced by stronger coordinating species. The lead(II) center can also participate in redox reactions.

Applications in Research and Development

The unique properties of lead bis(2-ethylhexanoate) make it a versatile compound in several research and industrial applications.

-

Catalysis: It serves as a catalyst in various chemical processes, including oxidation, hydrogenation, and polymerization.[8][9] For instance, it is an effective polymerization catalyst in the production of polyurethanes and polyester resins.[9]

-

Materials Science: It is a common precursor in the metal-organic deposition (MOD) process for creating thin films.[10] For example, films of lead(II) 2-ethylhexanoate can be cast on silicon solutions by spin coating.[7] It is also used in the synthesis of intermetallic nanoparticles, such as PtPb nanoparticles.[10]

-

Coatings and Driers: In the coating industry, it acts as a drier by promoting the oxidation and polymerization of drying oils, which accelerates the drying process of paints and coatings.[1]

-

Stabilizers: In the plastics industry, it is utilized as a heat stabilizer for PVC (polyvinyl chloride), preventing degradation during processing.[1]

-

Lubricants: It is incorporated into lubricating oils and greases to provide anti-aging and anti-corrosion properties.[9][11]

Experimental Workflow: Synthesis of PtPb Nanoparticles

The synthesis of intermetallic PtPb nanoparticles illustrates a key research application of lead bis(2-ethylhexanoate).

Caption: Workflow for the synthesis of PtPb nanoparticles.[10]

Safety and Handling

Lead bis(2-ethylhexanoate) is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H332: Harmful if inhaled.[7]

-

H360: May damage fertility or the unborn child.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

-

H400: Very toxic to aquatic life.[7]

-

H410: Very toxic to aquatic life with long lasting effects.[7]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a suitable respirator when high concentrations are present.[12]

-

Hand Protection: Wear impervious protective gloves.[13]

-

Eye Protection: Wear safety goggles.[13]

-

Skin and Body Protection: Wear protective work clothing.[12]

Handling and Storage:

-

Store in a cool, dry, well-ventilated place.[1]

-

Keep container tightly closed.[13]

-

Wash hands thoroughly after handling.[13]

-

Avoid release to the environment.[14]

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical advice if you feel unwell.[12]

-

Skin Contact: Immediately wash with water and soap and rinse thoroughly.[12]

-

Eye Contact: Rinse cautiously with water for several minutes.[13]

-

Ingestion: Seek immediate medical advice.[12]

Analytical Methodologies

Characterization and quantification of lead bis(2-ethylhexanoate) are essential for quality control and research purposes.

Protocol: Determination of Lead Content by Atomic Absorption Spectroscopy (AAS)

This protocol outlines a standard method for determining the lead content in a sample of lead bis(2-ethylhexanoate).

-

Sample Preparation:

-

Accurately weigh a small amount of the lead bis(2-ethylhexanoate) sample.

-

Digest the sample using a mixture of nitric acid and hydrochloric acid (aqua regia) with heating to break down the organic matrix and solubilize the lead.

-

Carefully dilute the digested sample to a known volume with deionized water.

-

-

Instrument Calibration:

-

Prepare a series of standard solutions of known lead concentrations from a certified lead standard.

-

Generate a calibration curve by measuring the absorbance of the standard solutions using an atomic absorption spectrophotometer at a wavelength of 283.3 nm.

-

-

Sample Analysis:

-

Aspirate the prepared sample solution into the AAS.

-

Measure the absorbance of the sample.

-

-

Calculation:

-

Determine the concentration of lead in the sample solution from the calibration curve.

-

Calculate the percentage of lead in the original sample based on the initial weight and dilution factor.

-

Conclusion

Lead bis(2-ethylhexanoate) is a compound with significant utility in various scientific and industrial fields. Its efficacy as a catalyst, stabilizer, and precursor is well-established. However, its toxicity necessitates strict adherence to safety protocols. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its responsible and effective use in research and development.

References

- LookChem. Cas 301-08-6,Lead bis(2-ethylhexanoate). (n.d.).

- Jinan Future chemical Co.,Ltd. Lead bis(2-ethylhexanoate) CAS:301-08-6. (n.d.).

- American Elements. Lead 2-Ethylhexanoate. (n.d.).

- PubChem. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1). (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. Lead Bis(2-ethylhexanoate) CAS 301-08-6: Properties, Applications, and Safety in Paint Drying and Catalysis. (2025-12-29).

- Shenzhen Jieling Industries Co., LTD. Lead bis(2-ethylhexanoate). (n.d.).

- Ataman Kimya. LEAD OCTOATE. (n.d.).

- KISHIDA CHEMICAL CO., LTD. Lead 2-ethylhexanoate,4408E-3,2024/12/18 - Safety Data Sheet. (2024-12-18).

- Vanderbilt University. Material Safety Data Sheet. (2004-06-14).

- ChemBK. Lead(II) 2-Ethylhexanoate. (2024-04-10).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 301-08-6,Lead bis(2-ethylhexanoate) | lookchem [lookchem.com]

- 4. Lead bis(2-ethylhexanoate) | 301-08-6 [chemicalbook.com]

- 5. Lead bis(2-ethylhexanoate)-Shenzhen Jieling Industries Co., LTD [szjlin.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Lead bis(2-ethylhexanoate) price,buy Lead bis(2-ethylhexanoate) - chemicalbook [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. nbinno.com [nbinno.com]

- 10. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]

- 11. haihangchem.com [haihangchem.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. kishida.co.jp [kishida.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

molecular structure of Lead(II) 2-ethylhexanoate

An In-Depth Technical Guide to the Molecular Structure of Lead(II) 2-Ethylhexanoate

Executive Summary

Lead(II) 2-ethylhexanoate is an organometallic compound of significant interest in materials science, catalysis, and industrial chemistry.[1][2] Its utility as a precursor for advanced materials, a catalyst in polymerization, and a drying agent in coatings stems directly from its molecular structure and coordination chemistry.[3][4][5] This guide provides a detailed examination of the compound's structural characteristics, synthesis, and characterization for researchers, scientists, and drug development professionals who may encounter this or similar metal carboxylates. We will delve into the nuanced coordination of the 2-ethylhexanoate ligand to the lead(II) center, which gives rise to various structural motifs, and present field-proven protocols for its synthesis and validation.

Chemical Identity and Physicochemical Properties

Lead(II) 2-ethylhexanoate, also known as lead bis(2-ethylhexanoate) or lead octoate, is the lead salt of 2-ethylhexanoic acid.[4][6][7] It is a lead source that is soluble in non-aqueous organic solvents, a critical property for its application in metal-organic deposition and homogeneous catalysis.[1][8] The compound is typically a colorless to light brown or yellowish, viscous liquid at room temperature.[5][9][10]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Primary CAS Number | 301-08-6 | [7][9][11] |

| Alternate CAS Number | 16996-40-0 | [6][12] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [6][11] |

| Molecular Weight | 493.61 g/mol | [8][10][11] |

| IUPAC Name | lead(2+) bis(2-ethylhexanoate) | [6][13] |

| Synonyms | Lead octoate, 2-Ethylhexanoic acid lead(II) salt | [4][6][7] |

| Appearance | Colorless to light brown viscous liquid | [9][10] |

| Density | ~1.56 g/mL | [1][14] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][8][14] |

In-Depth Molecular Structure Analysis

The structure of lead(II) 2-ethylhexanoate is not a simple ionic salt but rather a complex coordination compound. The nature of the interaction between the carboxylate groups of the 2-ethylhexanoate ligands and the lead(II) cation dictates its physical properties and reactivity.

The Lead(II) Cation and 2-Ethylhexanoate Ligand

The central metal ion is lead in its +2 oxidation state (Pb²⁺). The ligands are two 2-ethylhexanoate anions (CH₃(CH₂)₃CH(C₂H₅)COO⁻).[6] The stereocenter at the second carbon of the ligand introduces chirality, meaning the commercial material is typically a racemic mixture. The branched, eight-carbon aliphatic chain provides excellent solubility in nonpolar organic media.

Coordination Chemistry and Structural Motifs

The carboxylate group (-COO⁻) is a versatile ligand that can coordinate to a metal center in several ways. This versatility is the primary reason that the precise "molecular structure" can vary depending on the physical state (solid, solution) and concentration.

-

Monodentate Coordination: One oxygen atom of the carboxylate binds to the lead center.

-

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single lead center, forming a stable four-membered ring.

-

Bidentate Bridging: The two oxygen atoms of the same carboxylate ligand bind to two different lead centers, creating a bridge. This is the causal mechanism for the formation of dimers, oligomers, or extended polymeric networks in the solid state or concentrated solutions.

Due to the tendency of carboxylates to form bridges, lead(II) 2-ethylhexanoate likely exists as a mixture of aggregated species rather than a simple monomer in its pure state. This aggregation influences its viscosity and reactivity.

Caption: Carboxylate coordination modes leading to different structural motifs.

Spectroscopic Characterization: A Self-Validating System

Direct structural elucidation by single-crystal X-ray diffraction is challenging due to the compound's viscous liquid nature. Therefore, spectroscopic methods are essential for routine characterization and validation of synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the formation of the lead salt and probing the coordination of the carboxylate group. The key diagnostic region is 1700-1400 cm⁻¹.

-

Starting Material (2-Ethylhexanoic Acid): A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid dimer.

-

Product (Lead(II) 2-ethylhexanoate): The sharp C=O band disappears and is replaced by two new bands:

-

Asymmetric stretch (νₐₛ(COO⁻)): Typically in the 1650-1540 cm⁻¹ region.

-

Symmetric stretch (νₛ(COO⁻)): Typically in the 1440-1335 cm⁻¹ region.

-

Expertise: The frequency separation (Δ) between these two bands (Δ = νₐₛ - νₛ) is diagnostic of the coordination mode. A larger Δ value is associated with monodentate coordination, while a smaller Δ value suggests bidentate (chelating or bridging) coordination. This analysis allows for a validated assessment of the product's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These spectra will confirm the presence of the 2-ethylhexanoate ligand. The spectra are expected to be complex due to the aliphatic chain. The most downfield proton signal will be the methine (CH) proton at the C2 position. Upon salt formation, slight shifts in the proton and carbon signals adjacent to the carboxylate group are expected compared to the free acid.

-

²⁰⁷Pb NMR: While less common, ²⁰⁷Pb NMR spectroscopy could provide direct insight into the lead coordination environment. The chemical shift is highly sensitive to the number and type of atoms bonded to the lead nucleus, potentially allowing differentiation between monomeric and aggregated species.

Established Synthesis Protocols

The synthesis of lead(II) 2-ethylhexanoate can be approached via several reliable methods. The choice of protocol depends on the desired purity, scale, and available starting materials.

Protocol A: Ligand Exchange Reaction (Metathesis)

This is the most common and straightforward laboratory method, relying on an acid-base reaction between a lead source and 2-ethylhexanoic acid.

Causality: The reaction is driven by the formation of a stable salt and a volatile or insoluble byproduct (e.g., water or acetic acid), which can be removed to drive the equilibrium toward the product.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add lead(II) oxide (PbO) or lead(II) acetate (Pb(OAc)₂) (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as toluene or xylene to create a stirrable slurry. Add a slight excess of 2-ethylhexanoic acid (2.1 - 2.2 eq).

-

Reaction: Heat the mixture to reflux. Water (from PbO) or acetic acid (from Pb(OAc)₂) will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Workup: Once the theoretical amount of byproduct is collected, cool the reaction mixture. The solvent is then removed under reduced pressure (rotary evaporation).

-

Validation: The resulting viscous liquid is analyzed by IR spectroscopy to confirm the disappearance of the C=O band of the acid and the appearance of the carboxylate stretches.

Caption: Workflow for the Ligand Exchange Synthesis of Lead(II) 2-ethylhexanoate.

Protocol B: Electrochemical Synthesis

A more specialized method involves the electrochemical oxidation of a lead anode in the presence of 2-ethylhexanoic acid.[15]

Causality: An electric current is used to oxidize metallic lead (Pb⁰ to Pb²⁺) directly into the reaction medium containing the ligand, avoiding the need for a lead salt precursor. An anion exchange membrane is crucial to prevent the newly formed Pb²⁺ ions from being reduced back to lead metal at the cathode, thereby ensuring high product yield.[15]

Step-by-Step Methodology:

-

Electrolyzer Setup: An electrolyzer is used, with the anode and cathode compartments separated by an anion exchange membrane.[15] A metallic lead plate serves as the anode, and a graphite rod serves as the cathode.[15]

-

Electrolyte Preparation: The anolyte consists of 2-ethylhexanoic acid and an electroconductive additive (e.g., ammonium 2-ethylhexanoate) in a low-weight aliphatic alcohol like methanol.[15] The catholyte is a similar solution.[15]

-

Electrolysis: A direct current is applied across the electrodes. At the anode, lead is oxidized to Pb²⁺ and immediately reacts with the 2-ethylhexanoate anions present.

-

Product Isolation: The anolyte, now containing the dissolved product, is processed. The solvent is removed under reduced pressure to yield lead(II) 2-ethylhexanoate.[15]

Key Applications in Research and Development

The unique properties of lead(II) 2-ethylhexanoate make it a valuable precursor and catalyst.

-

Materials Science Precursor: It is a key ingredient in Metal-Organic Deposition (MOD) techniques.[5][8] For example, it is used in spin-coating processes to create thin films of lead-containing materials, such as lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT), which have important piezoelectric and ferroelectric properties.[5][8][16] It is also used to synthesize intermetallic nanoparticles (e.g., PtPb).[2][8]

-

Catalysis: It serves as an effective catalyst for various polymerization reactions, including the production of polyurethanes and polyesters.[3][4] Its high solubility ensures it can function in homogeneous reaction media.

-

Industrial Applications: It is widely used as a "drier" in oil-based paints and varnishes, where it catalyzes the oxidative cross-linking of drying oils, promoting the formation of a hard, durable film.[3][5] It also finds use as a heat stabilizer in PVC plastics and as an anti-corrosion additive in lubricating oils.[3][5]

Safety and Handling Protocols

Trustworthiness: A robust understanding of safety is non-negotiable when handling lead compounds. Lead(II) 2-ethylhexanoate is hazardous and requires strict safety protocols.

-

Primary Hazards: The compound is classified as a reproductive toxin (Category 1A), a suspected carcinogen (Category 1B), and causes organ damage through prolonged or repeated exposure (Category 2).[17][18][19] It is also acutely toxic if swallowed or inhaled.[17][18]

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18][20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][21]

-

Avoid all direct contact with skin and eyes.[21] Do not handle until all safety precautions have been read and understood.[18][19]

-

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[18][19][20] Store locked up and away from incompatible materials such as strong oxidizing agents.[17][18]

-

Disposal: Dispose of as hazardous waste in accordance with all local, regional, and national regulations.[17][20] Do not allow the material to enter surface waters or sewer systems.[17]

Conclusion

Lead(II) 2-ethylhexanoate is more than a simple salt; it is a coordination compound whose properties are governed by the versatile bonding of its carboxylate ligands. This structural flexibility, leading to potential oligomeric or polymeric forms, is key to its solubility and reactivity. For researchers, understanding this structure is fundamental to its effective use as a precursor in materials synthesis and as a catalyst. Adherence to rigorous synthesis, characterization, and safety protocols is paramount to leveraging its capabilities while ensuring operator and environmental safety.

References

- Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb - PubChem. (n.d.).

- Material Safety Data Sheet - Vanderbilt University. (2004, June 14).

- LEAD 2-ETHYL HEXOATE - Island Pyrochemical Industries. (n.d.).

- Lead 2-Ethylhexanoate | AMERICAN ELEMENTS ®. (n.d.).

- Safety Data Sheet - Lead 2-ethylhexanoate. (2024, December 18). KISHIDA CHEMICAL CO., LTD.

- Synthesis of metal 2-ethylhexanoates. (n.d.). Google Patents.

- Safety Data Sheet - LEAD(II) 2-ETHYLHEXANOATE, 95%. (2022, April 13). Amazon S3.

- Lead Bis(2-ethylhexanoate) CAS 301-08-6: Properties, Applications, and Safety in Paint Drying and Catalysis. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.

- lead 2-ethylhexanoate catalyst in electronic packaging processes. (2025, April 30). BDMAEE.

- Cas 301-08-6,Lead bis(2-ethylhexanoate) - LookChem. (n.d.).

- Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. (2025, August 7). ResearchGate.

- Lead 2-Ethylhexanoate CAS #: 301-08-6 - Refractory Metals, Rare Earth Elements Coupon. (n.d.).

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. bdmaee.net [bdmaee.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. islandpyrochemical.com [islandpyrochemical.com]

- 8. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]

- 9. strem.com [strem.com]

- 10. Lead(II) 2-ethylhexanoate (40.5%-42.5% Pb) | CymitQuimica [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. LEAD(II) 2-ETHYLHEXANOATE | 16996-40-0 [m.chemicalbook.com]

- 13. Lead 2-EthylhexanoateCAS #: 301-08-6 [eforu-chemical.com]

- 14. parchem.com [parchem.com]

- 15. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 16. lookchem.com [lookchem.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. kishida.co.jp [kishida.co.jp]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. s3.amazonaws.com [s3.amazonaws.com]

A Comprehensive Technical Guide to the Solubility of Lead Bis(2-ethylhexanoate) in Organic Solvents

Introduction

Lead bis(2-ethylhexanoate), also known as lead octoate, is an organometallic compound with the chemical formula Pb(C₈H₁₅O₂)₂.[1][2][3][4] It typically presents as a colorless to light brown, viscous liquid.[4][5] This compound is a prominent member of the metal carboxylate family and sees extensive use across various industrial and research sectors. Its primary applications include acting as a drier in paints and coatings, where it accelerates the oxidative polymerization of drying oils, and as a heat stabilizer in polyvinyl chloride (PVC).[1][6] Furthermore, it serves as a crucial precursor in the synthesis of advanced materials through metal-organic deposition (MOD) processes.[1][7] For researchers, scientists, and professionals in drug development, understanding the solubility of lead bis(2-ethylhexanoate) in organic solvents is paramount for formulation, reaction chemistry, and material science applications.

This in-depth technical guide provides a comprehensive overview of the solubility of lead bis(2-ethylhexanoate) in various organic solvents, discusses the underlying physicochemical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of Lead Bis(2-ethylhexanoate)

A thorough understanding of the physicochemical properties of lead bis(2-ethylhexanoate) is essential for predicting and explaining its solubility behavior.

| Property | Value | Reference(s) |

| CAS Number | 301-08-6 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [1][2][3] |

| Molecular Weight | 493.61 g/mol | [1][2][4] |

| Appearance | Colorless to light brown viscous liquid | [4][5] |

| Density | Approximately 1.56 g/cm³ | [2] |

| Water Solubility | Insoluble | [1][3][7] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8] The dissolution of a substance is a thermodynamic process influenced by enthalpy and entropy changes. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Lead bis(2-ethylhexanoate) is a metal soap, and its solubility characteristics are dictated by its molecular structure. The molecule consists of a central lead(II) cation (Pb²⁺) ionically bonded to two 2-ethylhexanoate anions. The 2-ethylhexanoate ligand possesses a long, branched alkyl chain, which is nonpolar and lipophilic. This extensive hydrocarbon nature of the ligands is the primary determinant of its solubility in organic solvents.

Several factors influence the solubility of lead bis(2-ethylhexanoate) in organic media:

-

Polarity of the Solvent: Due to the nonpolar nature of the 2-ethylhexanoate chains, lead bis(2-ethylhexanoate) exhibits greater solubility in nonpolar or weakly polar organic solvents.[8] Solvents with low polarity, such as aliphatic and aromatic hydrocarbons, are effective at solvating the long alkyl chains of the molecule.

-

Molecular Size and Structure of the Solvent: The ability of solvent molecules to effectively surround the solute molecules plays a significant role. While not extensively documented for this specific compound, larger solvent molecules may exhibit different solvating capacities compared to smaller ones.

-

Temperature: The solubility of solids and viscous liquids in organic solvents generally increases with temperature.[8] Increased thermal energy enhances the kinetic energy of both solute and solvent molecules, facilitating the disruption of intermolecular forces and promoting dissolution. For some metal carboxylates, the solubility can increase dramatically above a certain temperature, a phenomenon related to the Krafft temperature.[9]

-

Presence of Other Substances: The presence of impurities or other solutes in the solvent can influence the solubility of lead bis(2-ethylhexanoate). For instance, complexing agents could potentially interact with the lead center and alter its solubility profile.[8]

Solubility Profile of Lead Bis(2-ethylhexanoate)

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Water | Water | Insoluble | [1][3][7] |

| Aliphatic Hydrocarbons | Mineral Spirits, Hexane, Heptane | Soluble | [5] |

| Aromatic Hydrocarbons | Toluene, Xylene, Methyl Benzene | Soluble | [10] |

| Ethers | Tetrahydrofuran (THF), Diglyme | Soluble | [1][7] |

| Alcohols | Methanol, Ethanol, Isopropanol | Slightly Soluble | [10] |

| Other | Turpentine | Soluble | [10] |

The high solubility in nonpolar solvents like mineral spirits, toluene, and turpentine is consistent with the lipophilic nature of the 2-ethylhexanoate ligands.[5][10] Its use in solutions with THF and diglyme for nanoparticle synthesis further confirms its solubility in these ether-based solvents.[1][7] The observation of it being "slightly soluble" in alcohol suggests that while there is some interaction, likely with the carboxylate head, the overall nonpolar character of the molecule limits its miscibility with more polar alcohols.[10]

Experimental Determination of Solubility

Given the scarcity of quantitative data, researchers often need to determine the solubility of lead bis(2-ethylhexanoate) in specific solvents for their applications. The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of this viscous liquid.

Objective: To quantitatively determine the solubility of lead bis(2-ethylhexanoate) in a given organic solvent at a specified temperature.

Materials:

-

Lead bis(2-ethylhexanoate)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Beakers or evaporation dishes

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Sources

- 1. Cas 301-08-6,Lead bis(2-ethylhexanoate) | lookchem [lookchem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. ijnrd.org [ijnrd.org]

- 4. strem.com [strem.com]

- 5. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]

- 8. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lead bis(2-ethylhexanoate)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Lead bis(2-ethylhexanoate), also known as lead octoate, is an organometallic compound with significant industrial applications, primarily as a drying agent in paints and coatings, a heat stabilizer for polyvinyl chloride (PVC), and a catalyst in various chemical processes.[1][2][3] Its efficacy in these roles is intrinsically linked to its thermal behavior. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of lead bis(2-ethylhexanoate). We will explore the fundamental chemistry of its decomposition, the analytical methodologies used for its characterization, and the practical implications for researchers and industry professionals.

Introduction to Lead bis(2-ethylhexanoate)

Lead bis(2-ethylhexanoate) is a lead (II) salt of 2-ethylhexanoic acid. It consists of a central lead cation (Pb²⁺) coordinated to two 2-ethylhexanoate anions.[1] This structure makes it highly soluble in non-aqueous systems like organic solvents and oils, a critical property for its application in coatings and polymers.[1][4]

-

As a Paint Drier: It acts as a "through drier," catalyzing the oxidative cross-linking of drying oils throughout the entire paint film.[3][5] This ensures a hard, durable, and uniformly cured finish.[3] Its thermal stability is paramount; premature decomposition during storage or mixing can deactivate its catalytic properties, while its controlled breakdown during the curing process is essential for performance.

-

As a PVC Stabilizer: In the plastics industry, it functions as a heat stabilizer, preventing the thermal degradation of PVC during high-temperature processing.[1] It works by inhibiting degradative reactions within the polymer matrix.[1]

-

As a Precursor: It is used in Metal-Organic Deposition (MOD) processes to create thin films and is a precursor for synthesizing materials like lead zirconate titanate (PZT).[2][6]

Understanding the temperature at which it begins to decompose and the products it forms is crucial for optimizing industrial processes, ensuring product quality, and maintaining workplace safety.

Table 1: Physicochemical Properties of Lead bis(2-ethylhexanoate)

| Property | Value | References |

| CAS Number | 301-08-6 | [1][7] |

| Molecular Formula | C₁₆H₃₀O₄Pb | [1][7] |

| Molecular Weight | 493.61 g/mol | [1][7] |

| Appearance | Colorless to light brown/yellowish viscous liquid | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

| Density | ~1.56 g/mL | [2][6] |

Thermal Stability and Decomposition Profile

The thermal decomposition of lead bis(2-ethylhexanoate), as with other lead salts of aliphatic carboxylic acids, is highly dependent on the surrounding atmosphere. A pivotal study on organic lead compounds revealed that its decomposition is a one-stage process that is largely oxidative in character when performed in the presence of air.[8]

Influence of Atmosphere

-

In an Oxidizing Atmosphere (Air): The decomposition is an exothermic process. The organic ligands are oxidized, and the final solid product is lead(II) oxide (PbO).[8] Hazardous gaseous byproducts include carbon monoxide (CO) and carbon dioxide (CO₂).[8]

-

In an Inert Atmosphere (e.g., Nitrogen): Under inert conditions, the decomposition pathway changes significantly. The process becomes endothermic .[8] Instead of complete oxidation, the reaction can yield metallic lead (Pb) along with carbonaceous material.[8]

This distinction is critical. For instance, in paint curing, which occurs in air, the oxidative pathway is dominant. In a closed processing environment for polymers, localized oxygen-deficient areas could alter the decomposition mechanism.

Decomposition Temperature Range

While a precise single decomposition point is not characteristic of such compounds, thermal analysis provides a working temperature range. For lead salts of aliphatic acids, decomposition typically initiates in the range of 220°C to 330°C , with the reaction reaching completion between 400°C and 550°C .[8]

Decomposition Mechanism and Products

The thermal degradation of lead bis(2-ethylhexanoate) involves the breaking of the ionic bond between the lead cation and the carboxylate anion, followed by the breakdown of the organic ligand.

Proposed Decomposition Pathway (in Air)

The process can be summarized as a thermally initiated oxidative decomposition.

-

Initiation: At elevated temperatures (220°C - 330°C), the Pb-O bonds weaken, leading to the fragmentation of the molecule.[8]

-

Oxidation: The fragmented 2-ethylhexanoate ligands react with atmospheric oxygen. This is a highly exothermic step.

-

Final Products: The organic components are converted into volatile gases, primarily CO₂ and CO, while the lead is converted to solid lead(II) oxide (PbO) fume.[8]

The overall reaction in an air atmosphere can be generally represented as: Pb(C₈H₁₅O₂)₂ (s) + O₂ (g) → PbO (s) + CO₂ (g) + CO (g) + H₂O (g)

Caption: Oxidative decomposition pathway of Lead bis(2-ethylhexanoate).

Analytical Techniques for Characterization

The thermal properties of lead bis(2-ethylhexanoate) are primarily investigated using thermal analysis techniques, which monitor the physical and chemical properties of a substance as a function of temperature.[9]

Thermogravimetric Analysis (TGA)

TGA is the fundamental technique used to determine thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate.[9][10] A mass loss event on the TGA curve (thermogram) indicates decomposition or volatilization.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference, while DSC measures the energy required to maintain the sample and reference at the same temperature.[9] Both techniques identify exothermic (heat-releasing) or endothermic (heat-absorbing) events. For lead bis(2-ethylhexanoate), DTA/DSC would show a strong exotherm in air and an endotherm in nitrogen during decomposition, confirming the mechanisms described earlier.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of lead bis(2-ethylhexanoate).

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the liquid lead bis(2-ethylhexanoate) sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Selection: Purge the furnace with the desired gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min). This step is critical, as the atmosphere dictates the decomposition pathway.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature above the expected completion of decomposition (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve. The final residual mass in air should correspond to the theoretical mass of PbO.

-

Caption: Standard experimental workflow for Thermogravimetric Analysis.

Safety and Handling Considerations

The thermal decomposition of lead bis(2-ethylhexanoate) generates hazardous substances that require strict safety protocols.

-

Hazardous Products: Decomposition liberates toxic lead oxide fumes, as well as asphyxiant gases like carbon monoxide and carbon dioxide.

-

Exposure Risks: Lead is a cumulative poison that can cause severe, long-term health effects, including neurological damage and reproductive toxicity. Inhalation and ingestion are primary exposure routes.

-

Handling Recommendations:

-

Always handle lead bis(2-ethylhexanoate) in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors or decomposition products.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

-

Store the compound in a cool, dry, tightly sealed container away from oxidizing agents and sources of heat or ignition.[1]

-

Material decomposes slowly in contact with air, likely through reactions with moisture and CO₂.

-

Conclusion

The thermal stability of lead bis(2-ethylhexanoate) is a critical parameter that governs its functionality and safe application. Its decomposition is not a simple event but a complex process highly influenced by the atmospheric conditions. In an oxidizing environment, it undergoes an exothermic decomposition starting around 220°C to form lead(II) oxide and gaseous byproducts. In contrast, an inert atmosphere leads to an endothermic process that can yield metallic lead. A thorough understanding of this behavior, characterized by robust analytical techniques like TGA and DTA/DSC, is essential for professionals in the coatings, plastics, and materials science fields to optimize processes, ensure product integrity, and maintain a safe operating environment.

References

- The Thermal Decomposition of Some Organic Lead Compounds. (n.d.). DTIC.

- Lead 2-Ethylhexanoate. (n.d.). American Elements.

- Differential Thermal Analysis (DTA). (n.d.). Scribd.

- Cas 301-08-6,Lead bis(2-ethylhexanoate). (n.d.). LookChem.

- LEAD OCTOATE. (n.d.). Ataman Kimya.

- Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1). (n.d.). PubChem.

- LEAD(II) 2-ETHYLHEXANOATE, 95%. (n.d.). Gelest.

- Lead 2-Ethylhexanoate. (n.d.). American Elements.

- Lead 2-ethylhexanoate,4408E-3,2024/12/18 - Safety Data Sheet. (2024). KISHIDA CHEMICAL CO., LTD.

- Thermogravimetric analysis of the pyrolysis and combustion kinetics of surface dead combustibles in the Daxing’an Mountains. (2020). National Institutes of Health (NIH).

- The Pyrolysis of Waste Biomass Investigated by Simultaneous TGA-DTA-MS Measurements and Kinetic Modeling with Deconvolution Functions. (n.d.). ResearchGate.

- Kinetic Parameters Determination of Biomass Pyrolysis Fuels Using TGA and DTA Techniques. (2016). ResearchGate.

- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.). Wiley Online Library.

- Thermal Analysis and Kinetic Modeling of Pyrolysis and Oxidation of Hydrochars. (2021). MDPI.

- Lead bis(2-ethylhexanoate) is a crucial organic intermediate widely utilized for its exceptional properties as a paint drying agent and its effectiveness as a polymerization catalyst. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- lead octoate / 301-08-6 is commonly found in traditional solvent-borne paints and industrial coatings. (2025). BDMAEE.

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Lead(II) 2-ethylhexanoate 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Lead(II) 2-ethylhexanoate 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. scribd.com [scribd.com]

- 9. Thermogravimetric analysis of the pyrolysis and combustion kinetics of surface dead combustibles in the Daxing’an Mountains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

Spectroscopic Fingerprinting of Lead(II) Bis(2-ethylhexanoate): An In-depth Technical Guide

Introduction: The Analytical Imperative for Lead(II) Bis(2-ethylhexanoate)

Lead(II) bis(2-ethylhexanoate), with the chemical formula Pb[OOCCH(C₂H₅)C₄H₉]₂, is an organometallic compound characterized as a colorless to light brown viscous liquid.[1][2] Its solubility in organic solvents and insolubility in water are key physical properties influencing its applications and analytical handling.[3][4][5] This compound serves as a critical precursor and catalyst in various industrial processes, including the production of lead-based ferroelectric thin films and as a drier in coatings.[3][4][5][6] The precise coordination chemistry and purity of this precursor are paramount as they directly impact the properties and performance of the final materials. Therefore, robust analytical techniques are essential for its characterization.

This technical guide provides a comprehensive exploration of the spectroscopic analysis of lead(II) bis(2-ethylhexanoate) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and present an interpretive framework for the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of how to characterize this vital organometallic compound.

Molecular Structure and Coordination

The core of lead(II) bis(2-ethylhexanoate)'s chemistry lies in the interaction between the lead(II) ion and the carboxylate groups of the 2-ethylhexanoate ligands. The molecular structure dictates the spectroscopic output.

Caption: Molecular structure of Lead(II) Bis(2-ethylhexanoate).

Part 1: Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. For metal carboxylates, it is particularly diagnostic for determining the coordination mode of the carboxylate ligand to the metal center.

Theoretical Framework: The Carboxylate Signature

The key to interpreting the FTIR spectrum of lead(II) bis(2-ethylhexanoate) lies in the carboxylate group (COO⁻). The free carboxylate anion exhibits two characteristic stretching vibrations: an antisymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The positions of these bands are highly sensitive to the coordination environment. When the carboxylate ligand binds to a metal ion like Pb²⁺, the frequencies of these stretches shift. The magnitude of the separation between these two bands (Δ = νₐₛ - νₛ) is a crucial parameter for elucidating the coordination mode (e.g., monodentate, bidentate chelating, or bridging). For metal 2-ethylhexanoates, the antisymmetric stretching vibrations are typically found in the 1640-1600 cm⁻¹ region, while the symmetric stretches appear between 1440 and 1380 cm⁻¹.[7]

Experimental Protocol: ATR-FTIR Analysis

Given that lead(II) bis(2-ethylhexanoate) is a viscous liquid, Attenuated Total Reflectance (ATR) is the most suitable FTIR sampling technique.[8][9] It requires minimal sample preparation and provides high-quality, reproducible spectra.

Caption: Workflow for ATR-FTIR analysis of a viscous liquid.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorption bands.

-

Sample Application: Place a small drop of the lead(II) bis(2-ethylhexanoate) sample directly onto the center of the ATR crystal.

-

Data Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Interpretation of the FTIR Spectrum

The resulting spectrum should be analyzed for key vibrational bands. The most informative regions are the C-H stretching region and the carboxylate stretching region.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Observations & Insights |

| 2960-2850 | C-H (Aliphatic) | Asymmetric & Symmetric Stretching | Strong, sharp peaks corresponding to the CH₃ and CH₂ groups of the ethyl and butyl chains on the ligand. The complexity of these peaks reflects the different C-H environments. |

| 1640-1600 | COO⁻ (Carboxylate) | Antisymmetric Stretch (νₐₛ) | A strong, broad absorption band. Its exact position is indicative of the strength and nature of the Pb-O bond.[7] |

| 1470-1440 | CH₂ / CH₃ | Bending (Scissoring/Deformation) | Moderate intensity peaks confirming the presence of the aliphatic backbone. |

| 1440-1380 | COO⁻ (Carboxylate) | Symmetric Stretch (νₛ) | A moderately strong band. The separation (Δ) between this peak and the νₐₛ peak is critical for determining the coordination geometry.[7] |

| ~900-700 | C-H | Rocking/Wagging | A series of weaker peaks in the fingerprint region, further confirming the aliphatic nature of the ligand. |

Part 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. It is an indispensable tool for confirming the structure of the 2-ethylhexanoate ligand and observing the electronic effects of coordination to the lead center.

Theoretical Framework: Chemical Shifts and Coordination

The electron-withdrawing effect of the carboxylate group and its coordination to the electropositive lead(II) center will influence the chemical shifts of the protons and carbons throughout the 2-ethylhexanoate ligand. Protons and carbons closer to the COO⁻-Pb center will experience a greater downfield shift (to higher ppm values) compared to those further away. By comparing the observed shifts to those of free 2-ethylhexanoic acid or its simple esters, we can confirm the ligand structure and gain insight into the electronic environment around the metal. Data from analogous compounds like tin(II) 2-ethylhexanoate can provide a valuable reference for predicting these shifts.[10]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which lead(II) bis(2-ethylhexanoate) is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the sample in the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity. Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT can be run to aid in carbon signal assignment.

Interpretation of the NMR Spectra

The ¹H NMR spectrum will show signals corresponding to the different proton environments in the 2-ethylhexanoate ligand. The integration of these signals should correspond to the number of protons in each environment.